molecular formula C26H32N2O5 B11779219 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Cat. No.: B11779219
M. Wt: 452.5 g/mol
InChI Key: OYCLXSUWXOWEND-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a versatile small molecule scaffold used primarily in research and development. It is known for its stability and utility in various chemical reactions, making it a valuable compound in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of fluorenylmethanol with tert-butyl piperazine-1,4-dicarboxylate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-14-13-27(16-18(28)12-15-29)24(30)32-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23,29H,12-17H2,1-3H3

InChI Key

OYCLXSUWXOWEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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